Enantiomer-Specific Biological Fate: PNP Inhibition Requires the (3S,4S) Configuration
The final inhibitor derived from the (3S,4S) starting material, L-DADMe-immucillin-H, binds human PNP with a dissociation constant (Kd) of approximately 0.7 nM. The enantiomeric inhibitor built from the (3R,4R) precursor binds 5‑ to 600‑fold less tightly, depending on the PNP isoform tested [1]. This 5‑ to 600‑fold differential is directly traceable to the stereochemistry of the pyrrolidine core that is established by the choice of the Boc-protected intermediate.
| Evidence Dimension | PNP binding affinity (Kd) |
|---|---|
| Target Compound Data | L-DADMe-immucillin-H derived from (3S,4S) intermediate: Kd ≈ 0.7 nM (human PNP) |
| Comparator Or Baseline | D-DADMe-immucillin-H derived from (3R,4R) intermediate: Kd = 3.5 nM to 420 nM |
| Quantified Difference | 5‑ to 600‑fold lower affinity for the comparator enantiomer |
| Conditions | Human and bovine PNP; radiometric phosphate release assay; 25 °C, pH 7.4 |
Why This Matters
Procuring the wrong enantiomer renders the downstream inhibitor essentially inactive against the intended target, making the (3S,4S) form the only viable choice for PNP-targeted drug discovery programs.
- [1] Clinch K, Evans GB, Fleet GWJ, Furneaux RH, Johnson SW, Lenz DH, Mee SPH, Rands PR, Schramm VL, Taylor Ringia EA, Tyler PC. Syntheses and bio-activities of the L-enantiomers of two potent transition state analogue inhibitors of purine nucleoside phosphorylases. Org. Biomol. Chem., 2006, 4, 1131-1139. View Source
